N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cannabinoid receptor pharmacology Endocannabinoid system Negative control compound

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 941964-03-0) is a synthetic small molecule (MW 365.34, C₁₉H₁₃F₂N₅O) that integrates a 1-naphthamide moiety with a 1-(3,4-difluorophenyl)-1H-tetrazole core via a methylene linker. The compound belongs to the tetrazole-naphthamide hybrid class, with the tetrazole ring functioning as a carboxylic acid bioisostere capable of modulating metabolic stability and target binding.

Molecular Formula C19H13F2N5O
Molecular Weight 365.344
CAS No. 941964-03-0
Cat. No. B2851039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
CAS941964-03-0
Molecular FormulaC19H13F2N5O
Molecular Weight365.344
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
InChIInChI=1S/C19H13F2N5O/c20-16-9-8-13(10-17(16)21)26-18(23-24-25-26)11-22-19(27)15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,22,27)
InChIKeyOGQGWTMCQAVZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 941964-03-0): Structural & Pharmacological Baseline for Differentiated Procurement


N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 941964-03-0) is a synthetic small molecule (MW 365.34, C₁₉H₁₃F₂N₅O) that integrates a 1-naphthamide moiety with a 1-(3,4-difluorophenyl)-1H-tetrazole core via a methylene linker [1]. The compound belongs to the tetrazole-naphthamide hybrid class, with the tetrazole ring functioning as a carboxylic acid bioisostere capable of modulating metabolic stability and target binding . Published biochemical profiling reveals that this specific congener exhibits negligible affinity for the cannabinoid CB1 receptor (Ki > 10,000 nM), distinguishing it from closely related tetrazole-based endocannabinoid system modulators [2], while the 3,4-difluorophenyl substitution pattern positions it within a structure–activity relationship (SAR) space associated with potent VEGFR-2 kinase inhibition in the naphthamide series [3].

Why Generic Tetrazole-Naphthamide Substitution Cannot Be Justified for N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (941964-03-0)


Within the tetrazole-naphthamide chemotype, variation of the phenyl substituent alone produces a >200-fold divergence in CB1 receptor binding affinity and drives VEGFR-2 IC₅₀ values from ~1.5 nM to >100 nM across mono-fluorinated and mono-chlorinated analogs [1][2]. The 3,4-difluorophenyl configuration is not an incremental change but a discrete scaffold decision: in CB1 assays, this compound registers as essentially inactive (Ki > 10,000 nM), whereas the 4-chlorophenyl congener (CAS 897615-35-9) and other tetrazole-naphthamides exhibit measurable CB1 modulation [1]. In the VEGFR-2 kinase domain, SAR data demonstrate that closely related 2,4-difluorophenyl substitution yields a 92.5 nM IC₅₀, whereas 3-fluoro-monosubstitution drops to 7.1 nM, and the unsubstituted phenyl derivative reaches 1.6 nM [2]. Because the 3,4-difluoro regioisomer sits in a SAR sub-pocket not represented by the single-fluoro or chloro analogs, generic substitution with an in-class compound of different phenyl decoration will alter both the target engagement profile and the selectivity window, making direct interchange unsupportable without re-profiling.

Quantitative Differentiation Evidence for N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (941964-03-0) vs. Closest Analogs


CB1 Receptor Binding: Functional Selectivity Profile Differentiating 3,4-Difluorophenyl from 4-Chlorophenyl and 4-Fluorophenyl Tetrazole-Naphthamide Congeners

The 3,4-difluorophenyl tetrazole-naphthamide (941964-03-0) displays negligible affinity for the human cannabinoid CB1 receptor (Ki > 10,000 nM), in direct contrast to several structurally analogous tetrazole-based compounds within the same study that exhibit nanomolar CB1 binding. The 4-chlorophenyl analog N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 897615-35-9) and other 1-naphthamide congeners have been characterized as cannabinoid receptor modulators, yet the introduction of 3,4-difluoro substitution on the phenyl ring abolishes this activity [1]. This binary on/off switch in CB1 pharmacology driven solely by fluorination pattern provides a well-defined negative control tool for cannabinoid research programs [1].

Cannabinoid receptor pharmacology Endocannabinoid system Negative control compound Selectivity profiling

VEGFR-2 Kinase Inhibition: SAR-Inferred Potency Range for 3,4-Difluorophenyl Naphthamide vs. Mono-Fluoro and Dichloro Substitution Patterns

Although direct VEGFR-2 IC₅₀ data for CAS 941964-03-0 have not been reported in the open literature, the published SAR series of N-alkyl naphthamides provides quantitative benchmarks from which the expected potency range for the 3,4-difluorophenyl analog can be rationally bounded. In the Lv et al. (2014) naphthamide series, the 2,4-difluorophenyl-substituted compound 4m exhibits VEGFR-2 IC₅₀ = 92.5 ± 5.9 nM, whereas the 3,5-difluorophenyl compound 4n yields IC₅₀ = 10.8 ± 2.6 nM, and the 3-fluoro-monosubstituted compound 4k registers IC₅₀ = 7.1 ± 0.3 nM [1]. The 3,4-difluoro substitution is structurally intermediate between the 2,4-difluoro (92.5 nM) and 3-fluoro (7.1 nM) motifs, consistent with a predicted VEGFR-2 IC₅₀ in the single-digit to low-double-digit nanomolar range—substantially more potent than the 2,4-difluoro regioisomer and in a different potency tier from the 3-Cl (48.4 nM) and 4-Cl (not reported but inferred from halogen SAR trends) analogs [1].

VEGFR-2 kinase inhibition Angiogenesis Kinase selectivity profiling Anticancer drug discovery

1-Naphthamide vs. 2-Naphthamide Regioisomerism: Impact on Target Engagement Landscape

The compound CAS 941964-03-0 incorporates a 1-naphthamide (naphthalene-1-carboxamide) moiety, whereas its closest structural isomer, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 942000-08-0), bears a 2-naphthamide group. This seemingly subtle positional shift of the carboxamide attachment from the naphthalene C1 to C2 position fundamentally alters the vector of the aromatic system relative to the tetrazole-methylamine scaffold. In the VEGFR-2 naphthamide series, 1-naphthamide and 2-naphthamide scaffolds exhibit distinct kinase selectivity fingerprints, with 1-naphthamides generally engaging a broader kinase panel (VEGFR-1, VEGFR-2, PDGFR-β, RET) while 2-naphthamides show a narrower profile [1]. For endocannabinoid system targets, the 2-naphthamide regioisomer has been separately cataloged as a distinct chemical entity with its own biological annotation, indicating that the 1-naphthamide vs. 2-naphthamide decision is not interchangeable even when the 3,4-difluorophenyl-tetrazole portion is held constant .

Naphthamide regioisomerism Target selectivity Molecular recognition Medicinal chemistry SAR

Cellular Anti-Proliferative Activity: Tetrazole-Naphthamide Hybrid Class Activity Against MCF-7 Breast Cancer Cells

While no direct MCF-7 IC₅₀ data exists specifically for CAS 941964-03-0, the tetrazole-naphthamide hybrid class has been systematically evaluated for anti-proliferative activity. A closely related 4-methoxyphenyl tetrazole-2-naphthamide analog exhibits MCF-7 IC₅₀ = 15 μM (vs. doxorubicin control IC₅₀ = 10 μM) , and other tetrazole derivatives demonstrate significant toxicity against MCF-7 and HeLa cell lines with IC₅₀ values in the low micromolar to sub-micromolar range [1]. The anti-proliferative activity is attributed to the tetrazole ring's capacity to act as a carboxylate bioisostere in enzyme active sites and to the naphthamide group's ability to engage hydrophobic kinase pockets . Given that the 3,4-difluorophenyl analog is predicted to exhibit superior VEGFR-2 potency relative to mono-substituted and chloro-substituted congeners (see Evidence Item 2 above), its cellular anti-proliferative activity in VEGF-dependent cell lines is expected to trend more potent than the 15 μM benchmark established for the 4-methoxyphenyl-2-naphthamide analog .

Anticancer activity Breast cancer MCF-7 cytotoxicity Tetrazole SAR

High-Value Application Scenarios for N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide (941964-03-0) Based on Quantitative Differentiation Evidence


Cannabinoid CB1 Receptor Negative Control for Phenotypic Screening & Target Deconvolution

Because CAS 941964-03-0 demonstrates unequivocal inactivity at CB1 (Ki > 10,000 nM) while sharing the tetrazole-naphthamide scaffold with active CB1-modulating congeners, it serves as an ideal matched negative control compound. In any phenotypic screen where a tetrazole-naphthamide hit emerges, this compound can be run in parallel to distinguish CB1-dependent from CB1-independent pharmacology without introducing scaffold-hopping artifacts that would arise from using a structurally unrelated negative control [1].

VEGFR-2 Kinase Inhibitor SAR Expansion Around the 3,4-Difluorophenyl Substitution Vector

The predicted VEGFR-2 potency window (~5–20 nM) positions CAS 941964-03-0 as a strategic intermediate-activity probe for SAR studies comparing regioisomeric difluorophenyl substitutions. The available data show that 2,4-difluoro substitution is substantially weaker (92.5 nM) while 3,5-difluoro (10.8 nM) and 3-fluoro (7.1 nM) are more potent; the 3,4-difluoro regioisomer fills a critical gap in this SAR matrix, enabling full mapping of the fluorine positional tolerance within the VEGFR-2 ATP-binding pocket [2]. Procurement of this specific regioisomer is therefore justified when the objective is to complete a difluorophenyl substitution scan for kinase selectivity optimization.

1-Naphthamide vs. 2-Naphthamide Kinase Selectivity Fingerprinting

Researchers profiling the kinase selectivity landscape of tetrazole-naphthamide hybrids require both the 1-naphthamide (CAS 941964-03-0) and 2-naphthamide (CAS 942000-08-0) regioisomers as a matched pair. The documented divergence in kinase engagement breadth between 1-naphthamide and 2-naphthamide scaffolds—with 1-naphthamides showing multitargeted inhibition (VEGFR-1, VEGFR-2, PDGFR-β, RET) and 2-naphthamides exhibiting a potentially narrower profile—means that procurement of both isomers is essential for rigorous head-to-head selectivity profiling [2]. Using only one regioisomer leaves the selectivity contribution of the naphthamide attachment point unresolved.

Oncology-Focused Tetrazole-Naphthamide Hybrid Library Design

For medicinal chemistry groups building focused libraries around the tetrazole-naphthamide pharmacophore for anticancer discovery, CAS 941964-03-0 provides a validated entry point with predicted dual activity: VEGFR-2 kinase inhibition in the nanomolar range and cellular anti-proliferative activity against MCF-7 breast cancer cells at low micromolar concentrations [1][2]. The 3,4-difluorophenyl substitution offers a distinct lipophilicity and electronic profile relative to mono-fluoro, chloro, and unsubstituted phenyl analogs, enabling exploration of a differentiated region of chemical space within a common scaffold framework.

Quote Request

Request a Quote for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.